molecular formula C2HBrN2S B6260162 5-bromo-1,2,3-thiadiazole CAS No. 1367991-31-8

5-bromo-1,2,3-thiadiazole

Cat. No.: B6260162
CAS No.: 1367991-31-8
M. Wt: 165.01 g/mol
InChI Key: LSEHIBCSNHQYJQ-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-thiadiazole is a high-value brominated heterocyclic compound that serves as a key synthetic intermediate in advanced chemical research. Its structure, featuring an electron-withdrawing thiadiazole ring and a reactive carbon-bromine bond, makes it a privileged building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki or Stille reactions. This allows for the efficient introduction of the 1,2,3-thiadiazole moiety into conjugated systems for the development of organic electronic materials. Researchers utilize this compound in the synthesis of potential components for organic light-emitting diodes (OLEDs) and organic solar cells, where electron-accepting heterocycles are essential for tuning material properties. The 1,2,3-thiadiazole scaffold is also of significant interest in medicinal chemistry and agrochemical research for creating novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-1-4-5-6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHIBCSNHQYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367991-31-8
Record name 5-bromo-1,2,3-thiadiazole
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Synthetic Methodologies for 5 Bromo 1,2,3 Thiadiazole

Historical Evolution of Thiadiazole Bromination Protocols

The synthesis of halogenated thiadiazoles is deeply rooted in the broader history of heterocyclic chemistry, which saw its foundational discoveries in the late 19th and early 20th centuries . The 1,2,3-thiadiazole (B1210528) ring system is one of four possible isomers, and its exploration followed the initial understanding of this heterocyclic class researchgate.net.

Early methods for the functionalization of stable aromatic rings often relied on harsh conditions, and the bromination of thiadiazoles was no exception. The first reported bromination of a related fused system, 2,1,3-benzothiadiazole, was conducted by Pilgram and colleagues in 1970 utm.my. Their method involved the use of elemental bromine in conjunction with hydrobromic acid at elevated temperatures (126-130°C), a robust approach that remains a conventional method for certain substrates utm.my. This pioneering work established a precedent for direct electrophilic halogenation on thiadiazole-containing systems.

Over time, the repertoire of brominating agents expanded, introducing reagents like N-bromosuccinimide (NBS). While typically used for allylic or benzylic bromination, NBS proved effective for halogenating electron-rich heterocycles and could also be used for more electron-deficient systems under drastic conditions, such as in the presence of strong acids like concentrated sulfuric acid utm.myresearchgate.net. The evolution of these protocols reflects a continuous search for greater efficiency, selectivity, and milder reaction conditions, moving from brute-force halogenation to more controlled and predictable synthetic strategies.

Direct Bromination Strategies and Regioselectivity Considerations for the 1,2,3-Thiadiazole System

The direct introduction of a bromine atom onto a pre-formed 1,2,3-thiadiazole ring is a primary strategy for synthesizing its 5-bromo derivative. This approach, however, must contend with the intrinsic electronic nature of the heterocycle. The 1,2,3-thiadiazole ring is characterized as an electron-deficient system, a property that deactivates it towards classical electrophilic aromatic substitution researchgate.netmdpi.com. Consequently, forcing conditions are often necessary to achieve bromination.

The key challenge in the direct bromination of unsubstituted 1,2,3-thiadiazole is regioselectivity. The substitution occurs preferentially at the C-5 position. This selectivity is governed by the electronic distribution within the heterocyclic ring, where the two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, influencing the relative reactivity of the C-4 and C-5 positions.

Optimized Conditions for Electrophilic Bromination at the C-5 Position

Achieving successful electrophilic bromination at the C-5 position requires overcoming the low nucleophilicity of the thiadiazole ring. Research on fused 1,2,3-thiadiazole systems provides insight into the conditions required. For example, the selective monobromination of benzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comthiadiazole) was achieved by reacting the substrate with bromine in hydrobromic acid at 80°C mdpi.com.

Studies have shown that a combination of a potent brominating agent and an acidic medium is often essential. Increasing the reaction temperature and the stoichiometry of the bromine source can lead to multiple brominations where possible mdpi.com. N-bromosuccinimide (NBS) in a strong acid, such as sulfuric acid, represents an alternative pathway that can facilitate the generation of a highly electrophilic bromonium ion (Br+) needed to attack the deactivated ring utm.my.

The table below summarizes reaction conditions reported for the bromination of various 1,2,3-thiadiazole systems, which are instructive for the synthesis of the title compound.

Starting MaterialBrominating AgentSolvent/AcidTemperatureTimeProductYieldReference
Benzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comthiadiazole)Br₂HBr80°C12 h4-Bromobenzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comthiadiazole)Good researchgate.netmdpi.com
Benzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comthiadiazole)Br₂HBr120°C-4,8-Dibromobenzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comthiadiazole)38% mdpi.com
2,1,3-BenzothiadiazoleBr₂HBr126-130°C-4,7-Dibromo-2,1,3-benzothiadiazole- utm.my
2,1,3-BenzothiadiazoleNBSH₂SO₄/CHCl₃Room Temp.-4,7-Dibromo-2,1,3-benzothiadiazole95.3% utm.my

This table is generated based on data from studies on related fused thiadiazole compounds to illustrate typical reaction conditions.

Mechanistic Insights into Site-Selective Bromination

The regioselectivity of electrophilic attack on the 1,2,3-thiadiazole ring is a direct consequence of its electronic structure. The mechanism proceeds via a standard electrophilic aromatic substitution pathway, involving the formation of a cationic intermediate known as a Wheland complex or sigma complex. The site of attack is the one that leads to the most stable intermediate.

In the 1,2,3-thiadiazole ring, both nitrogen atoms are highly electronegative and exert a powerful -I (inductive) effect, withdrawing electron density from the carbon atoms. This effect is more pronounced at the C-4 position due to its proximity to both N-2 and N-3. The C-5 position, being adjacent to only the N-1 atom (which is a sulfur atom) and the C-4 carbon, is comparatively less electron-poor. Therefore, the electrophilic attack by Br+ occurs preferentially at C-5, as the resulting positive charge in the sigma complex can be better stabilized compared to the intermediate formed from attack at C-4. Computational studies on related heterocyclic systems have confirmed that such electronic disparities dictate the regiochemical outcome of substitution reactions clockss.org.

Cyclization-Based Syntheses of the 5-Bromo-1,2,3-Thiadiazole Scaffold

An alternative and powerful approach to this compound is to construct the heterocyclic ring from acyclic precursors where the bromine atom is already incorporated. This strategy circumvents the often harsh conditions and potential regioselectivity issues of direct bromination.

Strategies Involving Pre-functionalized Building Blocks for Ring Formation

The most prominent cyclization route to 1,2,3-thiadiazoles is the Hurd-Mori reaction researchgate.netmdpi.comcofc.edu. This reaction involves the cyclization of α-methylene ketone hydrazones (or semicarbazones/thiosemicarbazones) upon treatment with a sulfurylating agent, typically thionyl chloride (SOCl₂).

To synthesize this compound using this method, one would start with a building block containing both a bromine atom and the necessary functionality for hydrazone formation. For example, a ketone bearing a bromine atom on the α-carbon could be reacted with hydrazine (B178648) or a derivative thereof. A more direct approach involves starting with a ketone that will ultimately form the C4-C5 bond of the thiadiazole, such as a bromo-substituted acetophenone. A study demonstrated the feasibility of this approach by using p-bromoacetophenone as a starting ketone, which was converted to its thiosemicarbazone and subsequently cyclized with thionyl chloride to yield the corresponding 4-aryl-1,2,3-thiadiazole researchgate.net. By selecting an appropriately brominated acyclic precursor, the bromine atom is precisely positioned at C-5 in the final heterocyclic product.

The general sequence is outlined below:

Hydrazone Formation: Reaction of a brominated ketone or aldehyde with a hydrazine derivative (e.g., thiosemicarbazide).

Cyclization: Treatment of the resulting hydrazone with thionyl chloride, which acts as both a dehydrating and sulfur-transfer agent to form the 1,2,3-thiadiazole ring.

Tandem Reactions and Cascade Processes Leading to this compound

Modern organic synthesis increasingly favors tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency and reducing waste. While specific examples leading directly to this compound are not widely reported, the principles have been established for the synthesis of the core scaffold.

For instance, a three-component reaction involving enaminones, elemental sulfur, and tosylhydrazine has been developed for the synthesis of 5-acyl-1,2,3-thiadiazoles mdpi.comorganic-chemistry.org. The application of this methodology using a bromo-substituted enaminone as one of the components could theoretically provide a one-pot route to a 5-bromo-4-acyl-1,2,3-thiadiazole derivative. Another reported cascade process involves the reaction of chlorinated ketones with tosylhydrazine, followed by cyclization with a sulfur source, to produce disubstituted 1,2,3-thiadiazoles mdpi.com. Adapting this by using a starting material with the appropriate bromo- and chloro-substituents could potentially lead to the target compound in a streamlined fashion. These multicomponent strategies represent a frontier in the synthesis of complex heterocycles, offering elegant and atom-economical pathways.

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have paved the way for more sophisticated and environmentally conscious methods for preparing halogenated heterocycles, including this compound. These methods focus on enhancing reaction control, minimizing waste, and ensuring safer operational conditions.

The direct bromination of the 1,2,3-thiadiazole ring presents a straightforward route to this compound. However, achieving high selectivity and yield often requires careful control over the brominating agent and reaction conditions. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, principles from related thiadiazole systems can be applied.

One documented approach involves the bromination of a substituted 1,2,3-thiadiazole precursor. For instance, the synthesis of ethyl this compound-4-carboxylate can be achieved through the bromination of the corresponding 1,2,3-thiadiazole starting material using bromine in a suitable solvent. smolecule.com

Studies on more complex fused systems, such as benzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comresearchgate.netthiadiazole), offer insights into reagent-controlled bromination. In this case, direct bromination using bromine in hydrobromic acid has been shown to selectively yield the monobrominated product. mdpi.com The choice of brominating agent is critical; for example, N-bromosuccinimide (NBS) was found to be unreactive with this particular substrate under various conditions, highlighting the importance of reagent selection. mdpi.com

The following table summarizes reagent-controlled bromination conditions for a related fused thiadiazole system, which can inform potential approaches for the synthesis of this compound.

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Benzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comresearchgate.netthiadiazole)Br₂HBr80124-Bromobenzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comresearchgate.netthiadiazole)60 mdpi.com
Benzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comresearchgate.netthiadiazole)NBSCHCl₃25-6124No Reaction0 mdpi.com
Benzo[1,2-d:4,5-d′]bis( smolecule.commdpi.comresearchgate.netthiadiazole)NBSDMF25-11024No Reaction0 mdpi.com

This table is based on data for a related fused thiadiazole system and is intended to be illustrative of reagent-controlled bromination.

Further research into palladium-catalyzed C-H activation and direct arylation reactions on thiadiazole rings could also pave the way for novel catalytic bromination methods, although this is more established for other isomers like the 1,2,4-thiadiazole (B1232254). researchgate.netresearchgate.netnih.gov

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. While specific green synthesis routes for this compound are not widely reported, general principles can be applied. These include the use of safer solvents, minimization of waste through high atom economy reactions, and the use of less hazardous reagents.

For other thiadiazole isomers, green approaches have been explored. For example, the synthesis of 1,2,4-thiadiazoles has been achieved using enzymatic catalysis with vanadium-dependent haloperoxidases, which utilize a catalytic amount of a halide salt and hydrogen peroxide as a green oxidant. acs.org This biocatalytic approach relies on S-bromination events to facilitate the cyclization and formation of the thiadiazole ring. acs.org Such enzymatic methods represent a significant step towards sustainable chemical production.

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of other heterocyclic compounds and could potentially be adapted for the preparation of this compound to reduce reaction times and energy consumption.

Flow chemistry offers a promising platform for the safe, scalable, and efficient production of this compound. Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. While specific flow chemistry setups for the synthesis of this compound are not detailed in the available literature, the synthesis of other halogenated thiadiazoles in flow reactors demonstrates the potential of this technology.

For instance, a continuous flow process has been developed for the synthesis and derivatization of 1,2,4-thiadiazole heterocycles. chemicalbook.com This approach allows for the safe handling of hazardous reagents and enables the production of gram quantities of the desired product. The principles of this flow process could be adapted for the synthesis of this compound, particularly for the controlled introduction of the bromine atom onto the thiadiazole core.

The advantages of a potential flow synthesis for this compound would include:

Enhanced Safety: Minimizing the handling of hazardous reagents like bromine.

Improved Heat and Mass Transfer: Leading to better reaction control and selectivity.

Scalability: Facilitating seamless transition from laboratory-scale synthesis to industrial production.

Reproducibility: Ensuring consistent product quality.

Future development in this area will likely focus on integrating catalytic systems within continuous flow reactors to create highly efficient and sustainable manufacturing processes for this compound and its derivatives.

Reactivity Profiles and Mechanistic Studies of 5 Bromo 1,2,3 Thiadiazole

Electronic and Steric Influences of the C-5 Bromine on 1,2,3-Thiadiazole (B1210528) Ring Reactivity

The bromine atom at the C-5 position of the 1,2,3-thiadiazole ring exerts a notable influence on the molecule's reactivity through a combination of electronic and steric effects. Electronically, bromine is an electronegative atom that withdraws electron density from the thiadiazole ring via the inductive effect. This electron-withdrawing nature enhances the electrophilicity of the carbon atom to which it is attached (C-5), making it more susceptible to nucleophilic attack. nih.gov The incorporation of bromine atoms can improve the electrical deficiency of the molecule, which in turn increases its reactivity in aromatic nucleophilic substitution reactions without significantly affecting the ring's aromaticity. nih.govmdpi.comnih.gov

Studies on related brominated thiadiazole systems have shown that the position of the bromine atom can significantly impact the molecule's electronic properties. For instance, in benzothiadiazole derivatives, a bromine at the 5-position exhibits strong electron-withdrawing effects, which can be advantageous in the design of narrow-bandgap polymers. The electronic nature of the substituent at the C-5 position has been observed to significantly influence the reactivity of the 1,2,3-thiadiazole ring in various transformations. rsc.org

From a steric perspective, the bromine atom is relatively large and can hinder the approach of bulky reagents to the C-5 position and adjacent atoms. However, in many reactions, the electronic activation provided by the bromine atom outweighs its steric hindrance. For instance, in palladium-catalyzed direct arylation reactions of 4-bromo-2,1,3-benzothiadiazole, it was noted that this isomer shows higher reactivity compared to the 5-bromo derivative, which was attributed to reduced steric constraints in the 4-bromo isomer.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine-Substituted Carbon (C-5)

The electron-deficient nature of the 5-bromo-1,2,3-thiadiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position. This class of reactions is a cornerstone for the functionalization of this heterocyclic core.

A variety of nucleophiles have been successfully employed in SNAr reactions with bromo-1,2,3-thiadiazole systems and their analogs. These include:

Nitrogen Nucleophiles: Amines are common nucleophiles in these reactions. For example, in studies on the related 4,8-dibromobenzo[1,2-d:4,5-d']bis( mdpi.comthiadiazole), selective monosubstitution of a bromine atom by nitrogen nucleophiles like morpholine (B109124) was achieved. mdpi.com However, certain nitrogen nucleophiles, such as carbazole (B46965) and diphenylamine, have been found to be unreactive under similar conditions. mdpi.com In some cases, prolonged heating with an excess of the amine at high temperatures is required to achieve disubstitution in di-bromo systems. mdpi.com

Sulfur Nucleophiles: Thiols are also effective nucleophiles. In contrast to the selective mono-substitution observed with some amines, thiols often lead to the formation of bis-substitution products in di-bromo thiadiazole systems. mdpi.com

Oxygen Nucleophiles: While alkoxides are generally considered good nucleophiles, some brominated thiadiazole systems, such as 4-bromobenzo[1,2-d:4,5-d']bis( mdpi.comthiadiazole), have shown resistance to O-nucleophiles like water, methanol, ethanol, and phenol, even at elevated temperatures. nih.gov

Cyanide: The cyanation of 4-bromobenzo[1,2-d:4,5-d']bis( mdpi.comthiadiazole) with copper(I) cyanide has been successfully achieved to produce the corresponding carbonitrile derivative. mdpi.com

The reactivity can be highly dependent on the specific thiadiazole system and the reaction conditions. For example, halogenated 1,3,4-thiadiazoles are important intermediates where the halogen atom is readily displaced by nucleophiles. nih.gov

Table 1: Scope of Nucleophiles in SNAr Reactions with Bromothiadiazole Analogs
Nucleophile TypeExample NucleophileReactivity/SelectivityReference
NitrogenMorpholineSelective mono-substitution in dibromo systems. mdpi.com mdpi.com
NitrogenCarbazole, DiphenylamineUnreactive under standard conditions. mdpi.com mdpi.com
SulfurThiolsTend to form bis-substitution products in dibromo systems. mdpi.com mdpi.com
OxygenWater, Alcohols, PhenolsSome systems show resistance to these nucleophiles. nih.gov nih.gov
CarbonCopper(I) CyanideSuccessful cyanation has been reported. mdpi.com mdpi.com

The kinetics and thermodynamics of SNAr reactions involving bromothiadiazoles are influenced by several factors, including the nature of the solvent, temperature, and the electronic properties of both the substrate and the nucleophile.

The rate of reaction is often dependent on the solvent used. For instance, in the reaction of 4-bromobenzo[1,2-d:4,5-d']bis( mdpi.comthiadiazole) with morpholine, the choice of solvent significantly affected the yield of the monoamine derivative. nih.gov Similarly, in the cyanation reaction with CuCN, the reaction was very slow in DMF at 80°C, but increasing the temperature to 140°C significantly increased the yield. mdpi.com This indicates a significant activation energy barrier for the reaction.

The introduction of a donor fragment, such as an amino group from a prior substitution, can decrease the reactivity of the remaining bromine atoms in a di-bromo system. mdpi.com This is a common phenomenon in SNAr reactions, where the electron-donating substituent deactivates the ring towards further nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is a versatile handle for the construction of more complex molecules through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to mediate the coupling of bromothiadiazoles with various organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiadiazole with an organoboron compound, typically a boronic acid or a boronic ester. It is a powerful method for forming C-C bonds. mdpi.commdpi.com Studies on related brominated thiadiazole systems have demonstrated the effectiveness of Suzuki-Miyaura coupling for the selective formation of mono- and di(het)arylated derivatives. mdpi.commdpi.com The choice of catalyst, base, and solvent can be optimized to control the selectivity between mono- and bis-arylation in di-bromo systems. mdpi.com For example, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture has proven effective for the Suzuki coupling of 4-bromobenzo[1,2-d:4,5-d']bis( mdpi.comthiadiazole) with boronic esters. nih.gov

Sonogashira Coupling: This coupling reaction forms a C-C bond between the bromo-thiadiazole and a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.org Copper-free Sonogashira conditions have also been developed to avoid the homocoupling of alkynes. researchgate.net This reaction is a valuable tool for introducing alkynyl moieties onto the thiadiazole ring.

Stille Coupling: The Stille reaction couples the bromo-thiadiazole with an organostannane reagent. mdpi.comnih.gov It has been shown to be an effective method for preparing bis-arylated heterocycles from di-bromo thiadiazole precursors. mdpi.comnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Bromothiadiazole Analogs
Coupling ReactionCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki-MiyauraArylboronic acid/esterPd(PPh₃)₄, K₂CO₃Aryl-substituted thiadiazole nih.govmdpi.com
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystAlkynyl-substituted thiadiazole libretexts.orgresearchgate.net
StilleOrganostannanePd catalystAryl-substituted thiadiazole mdpi.comnih.gov

In addition to palladium, copper and nickel catalysts have also been employed in cross-coupling reactions involving brominated heterocycles.

Copper-Catalyzed Coupling: Copper catalysts are particularly useful for C-S bond formation. For instance, a CuI-catalyzed C-S cross-coupling reaction between 5-bromo-2,1,3-benzothiadiazole (B157098) and various thiols has been reported to proceed in excellent yields under microwave irradiation. thieme-connect.com Copper(I) cyanide is also used for the cyanation of aryl bromides. mdpi.com

Nickel-Catalyzed Coupling: Nickel catalysts can offer a more cost-effective alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings have been developed, sometimes even in aqueous media, highlighting the potential for greener synthetic routes. acs.org Nickel catalysts have also been shown to be effective in the direct Hiyama-type cross-coupling of 1,3,4-oxadiazoles with organosilanes. mdpi.com

Buchwald-Hartwig Amination and Related C-N Bond Formations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal and materials chemistry. For this compound, this is most prominently achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, as well as through direct nucleophilic aromatic substitution (SNAr).

Research has demonstrated that 5-halo-1,2,3-thiadiazoles can react with diamines to form various nitrogen-containing heterocycles. The reactivity of ethyl this compound-4-carboxylate with 1,2-phenylenediamines has been explored, leading to a complex reaction cascade that produces fused 1,3,6-thiadiazepines. rsc.orgpsu.edu In these reactions, the initial step is often a nucleophilic substitution of the bromide by an amino group. The reactivity of 5-chloro- and this compound derivatives towards diamines is reported to be nearly equivalent. psu.edu

While direct studies on the Buchwald-Hartwig amination of unsubstituted this compound are not extensively detailed in the provided literature, the successful amination of the structurally related C5-bromo-imidazo[2,1-b] rsc.orgpsu.eduacs.orgthiadiazole highlights the feasibility of this transformation on a brominated thiadiazole core. tandfonline.comresearchgate.net In that work, a Pd₂(dba)₃-catalyzed process was effective for coupling various anilines. tandfonline.com A general protocol for Buchwald-Hartwig amination involves reacting a bromo-aromatic compound with an amine in the presence of a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand such as BINAP, and a base like Cs₂CO₃ in a solvent like toluene. organic-synthesis.com These conditions are often applied to a wide range of aryl halides, suggesting their potential applicability to this compound. organic-synthesis.comnih.gov

The reaction of ethyl this compound-4-carboxylate with different diamines showcases the formation of various C-N linked products and subsequent cyclized structures, as summarized in the table below.

Diamine ReactantReaction ConditionsMajor Product(s)YieldReferenceo-PhenylenediamineDMF, refluxBenzo[b]- psu.eduacs.org-diazepine derivative40% psu.eduo-PhenylenediamineDMF, room temp.5-[(2-Aminophenyl)amino]-1,2,3-thiadiazole derivativeFair to good psu.eduAliphatic diaminesNot specifiedBis rsc.orgacs.orgnih.govtriazolo[1,5-f:5',1'-b] rsc.orgacs.orgresearchgate.netthiadiazepine and [1,5-g:5',1'-b] rsc.orgacs.orgnih.govthiadiazocine systemsNot specified nih.gov

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a powerful synthetic tool for converting aryl halides into organometallic reagents, which can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This reaction is particularly common for preparing organolithium compounds from organobromides using reagents like n-butyllithium (n-BuLi). wikipedia.org

However, the application of this methodology to the 1,2,3-thiadiazole ring system is challenging. The 1,2,3-thiadiazole ring is known to be unstable towards strong bases like organolithium reagents, often leading to ring fragmentation rather than simple deprotonation or halogen-metal exchange. semanticscholar.org Specifically, treatment of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with strong bases can result in deprotonation followed by ring cleavage and extrusion of nitrogen to form alkynyl thiolate intermediates. acs.org

Despite these challenges, some successful metalations have been reported. For instance, 4-phenyl-1,2,3-thiadiazole (B1662399) can be lithiated at the 5-position using lithium diisopropylamide (LDA) at -78°C, and the resulting anion can be trapped with chlorotrimethylsilane. semanticscholar.org Similarly, 5-phenyl-1,2,3-thiadiazole (B107965) undergoes lithiation at the 4-position with methyllithium (B1224462), and the intermediate can be quenched with a range of electrophiles. semanticscholar.org

There is a report of a successful bromine-lithium exchange on 5-bromo-1,3-thiazole using methyllithium to generate the 5-lithio-1,3-thiazole selectively. psu.edu This suggests that under carefully controlled conditions, a similar exchange might be possible for this compound. The key factors influencing the outcome are typically the stability of the resulting organolithium species, temperature, and the nature of the base used. The general trend for exchange rates is I > Br > Cl. wikipedia.org

If a halogen-metal exchange on this compound were successful, the resulting 5-lithio-1,2,3-thiadiazole could be quenched with a variety of electrophiles as shown in the table below, which is based on analogous reactions with related heterocyclic systems.

ElectrophilePotential Product TypeReference (Analogous Systems)Carbon dioxide (CO₂)Carboxylic acid semanticscholar.orgAldehydes/Ketones (e.g., Benzophenone)Alcohol semanticscholar.orgAlkyl halides (e.g., Methyl iodide)Alkylated thiadiazole semanticscholar.orgChlorotrimethylsilane (TMSCl)Silylated thiadiazole semanticscholar.orgDimethylformamide (DMF)Aldehyde semanticscholar.org

Ring Transformations and Rearrangement Reactions of this compound

The 1,2,3-thiadiazole ring, particularly when substituted with reactive groups like bromine, can undergo a variety of fascinating ring transformations and rearrangements to yield other heterocyclic structures. These reactions often proceed through ring-opening/ring-closure sequences initiated by nucleophiles or other reagents.

A notable example involves the reaction of 5-halo-1,2,3-thiadiazoles with 1,2-phenylenediamines. rsc.orgpsu.edu This multi-step process does not simply result in a substitution product but leads to the formation of a novel, fused 1,3,6-thiadiazepine ring system. The proposed mechanism involves an initial nucleophilic attack, followed by a complex cascade that includes the Smiles and Dimroth rearrangements, and culminates in an intramolecular cyclization. psu.edu

Another type of rearrangement is observed when 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) reacts with various amines. rsc.org This reaction yields 1,2,3-triazole-4-thiocarboxamides, demonstrating a complete transformation of the thiadiazole ring into a triazole ring. The mechanism involves the amine attacking the aldehyde, followed by a ring-opening of the thiadiazole and subsequent recyclization with loss of sulfur to form the more stable triazole system. rsc.org

These transformations highlight the utility of substituted 1,2,3-thiadiazoles as synthons for constructing more complex heterocyclic frameworks that might be difficult to access through other routes.

C-H Functionalization Directed by the 1,2,3-Thiadiazole Moiety

In a significant recent development, the 1,2,3-thiadiazole ring itself has been successfully employed as a directing group for transition-metal-catalyzed C-H functionalization. acs.orgnih.gov This strategy allows for the selective activation and modification of C-H bonds at the ortho-position of an aryl group attached to the thiadiazole, typically at the C4 position.

Research published in 2024 demonstrated that the 1,2,3-thiadiazole moiety can direct iridium-catalyzed C-H amidation and alkynylation. acs.orgnih.gov This protocol proved effective for a broad range of substrates, delivering densely functionalized aromatic rings in good yields. A key advantage highlighted is the "modifiable" nature of the directing group; after the C-H functionalization step, the 1,2,3-thiadiazole ring can be readily transformed into other valuable functional groups such as thioamides, furans, and thiazoles in a single step. nih.gov

Competition experiments revealed that the directing ability of the 1,2,3-thiadiazole group is stronger than that of a widely used carboxylate group, although slightly weaker than pyridine (B92270) or a bidentate amide. nih.gov The success of this methodology relies on identifying reaction conditions that promote the desired C-H activation while preventing the base- or metal-induced ring-opening of the thiadiazole core. acs.org

The table below summarizes the scope of this novel C-H functionalization methodology.

Reaction TypeCatalystCoupling PartnerKey FeaturesReferenceC-H Amidation[CpIrCl₂]₂Dioxazolones, p-toluenesulfonyl azideHigh yields, broad substrate scope acs.orgnih.govC-H Alkynylation[CpIrCl₂]₂BromoalkynesAccess to densely functionalized aromatics acs.orgnih.gov

Compound Index

Compound Name1,2,3-Thiadiazole1,2-Phenylenediamine1,3,6-Thiadiazepine4-Phenyl-1,2,3-thiadiazole5-Bromo-1,2,3-thiadiazole5-Chloro-1,2,3-thiadiazole-4-carbaldehyde5-Lithio-1,2,3-thiadiazole5-Phenyl-1,2,3-thiadiazoleAlkynyl thiolateBINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)n-Butyllithium (n-BuLi)Cesium carbonate (Cs₂CO₃)ChlorotrimethylsilaneDimethylformamide (DMF)Ethyl this compound-4-carboxylateFuranLithium diisopropylamide (LDA)MethyllithiumPalladium(II) acetate (B1210297) (Pd(OAc)₂)PyridineThiazoleThioamideToluenep-Toluenesulfonyl azide1,2,3-Triazole1,2,3-Triazole-4-thiocarboxamideTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Derivatization and Functionalization Strategies Employing 5 Bromo 1,2,3 Thiadiazole

Accessing Diverse 5-Substituted 1,2,3-Thiadiazole (B1210528) Derivatives through Halogen Activation

The bromine atom at the 5-position of 5-bromo-1,2,3-thiadiazole serves as a versatile handle for introducing a variety of substituents through halogen activation, primarily via transition metal-catalyzed cross-coupling reactions. These methods facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds, leading to a diverse range of 5-substituted 1,2,3-thiadiazole derivatives.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. For instance, the Suzuki-Miyaura coupling, which pairs the bromo-thiadiazole with various boronic acids or their esters, is a powerful tool for creating 5-aryl- or 5-heteroaryl-1,2,3-thiadiazoles. researchgate.netnih.gov Similarly, the Stille coupling utilizes organostannanes as coupling partners to achieve similar transformations. nih.govmdpi.com These reactions typically employ a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂, along with a base and a suitable solvent. researchgate.netnih.gov The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity. researchgate.net

Beyond C-C bond formation, the bromine atom can be displaced by nucleophiles in substitution reactions. For example, reactions with amines, thiols, or alkoxides can introduce new functionalities at the 5-position. Copper-catalyzed C-S cross-coupling reactions have also been effectively used to link thiols with aryl halides, a strategy that can be adapted for this compound. researchgate.net

The following table summarizes representative cross-coupling reactions for the synthesis of 5-substituted 1,2,3-thiadiazoles:

Reaction Type Coupling Partner Catalyst/Reagents Product Type Reference
Suzuki-Miyaura(Hetero)arylboronic acidPd(dppf)Cl₂, Ag₂CO₃5-(Hetero)aryl-1,2,3-triazine researchgate.net
StilleOrganostannanePdCl₂(PPh₃)₂5-Aryl-benzo[1,2-d:4,5-d′]bis( nih.govacs.orgresearchgate.netthiadiazole) nih.gov
Buchwald-HartwigAminePd₂(dba)₃5-Amino-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole researchgate.net
Nucleophilic SubstitutionAmine, ThiolBase5-Amino/Thio-1,3,4-thiadiazole

Orthogonal Functionalization Approaches at Multiple Positions of the 1,2,3-Thiadiazole Ring System

Orthogonal functionalization allows for the selective modification of different positions on the 1,2,3-thiadiazole ring system in a stepwise manner, enabling the synthesis of complex, multisubstituted derivatives. This strategy is crucial for fine-tuning the properties of the resulting molecules.

One key approach involves the use of directing groups to control the regioselectivity of C-H functionalization. The 1,2,3-thiadiazole ring itself can act as a modifiable directing group for ortho-C-H functionalization of an attached aromatic ring. nih.gov This allows for the introduction of substituents at specific positions relative to the thiadiazole moiety.

For the 1,2,3-thiadiazole ring itself, the presence of the bromine atom at the 5-position allows for selective reactions at this site, as discussed in the previous section. Subsequently, other positions, such as the C4-position, can be targeted. Deprotonation at the C5-position of 5-unsubstituted 1,2,3-thiadiazoles using a strong base like n-butyllithium can generate a reactive intermediate that can be trapped with electrophiles. mq.edu.au This reactivity can be harnessed in a sequential manner with the functionalization at the C5-bromo position.

Furthermore, in fused systems containing a 1,2,3-thiadiazole ring, such as benzo[1,2-d:4,5-d′]bis( nih.govacs.orgresearchgate.netthiadiazole), selective functionalization has been demonstrated. nih.gov For instance, in 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgresearchgate.netthiadiazole), the bromine atom can be selectively substituted, followed by C-H direct arylation at another position on the benzene (B151609) ring. nih.govmdpi.com This highlights the potential for orthogonal functionalization in more complex scaffolds.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. These reactions often proceed through the generation of reactive intermediates from the thiadiazole ring, followed by intramolecular cyclization or intermolecular annulation reactions.

One important transformation of 1,2,3-thiadiazoles is their denitrogenation upon heating, irradiation, or treatment with a base to form a highly reactive thioketene (B13734457) intermediate. mq.edu.au This thioketene can then undergo various cycloaddition and annulation reactions to construct new heterocyclic rings. For example, rhodium-catalyzed denitrogenative transformations of 4-vinyl-1,2,3-thiadiazoles can lead to substituted furans or thiophenes, depending on the reaction conditions. acs.org

The bromine atom in this compound can be utilized to first introduce a substituent with a reactive handle, which then participates in a subsequent ring-closing reaction. For instance, a substituent containing a nucleophilic group can be introduced at the 5-position via a cross-coupling reaction. This newly introduced group can then react with another part of the molecule to form a fused ring.

Furthermore, multicomponent reactions involving 1,2,3-thiadiazole derivatives can lead to the formation of fused systems. For example, the reaction of a 5-acetylthiadiazole with an aldehyde and ammonium (B1175870) acetate (B1210297) in a multicomponent reaction can yield thiadiazolyl-pyridine derivatives. bohrium.com

The following table provides examples of fused heterocyclic systems synthesized from 1,2,3-thiadiazole precursors:

Precursor Reaction Type Fused System Reference
4-Vinyl-1,2,3-thiadiazoleRh(I)-catalyzed denitrogenative transannulationFuran, Thiophene acs.org
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoleBuchwald-Hartwig aminationC5-amino-imidazo[1,2-b] nih.govresearchgate.netnih.govthiadiazole researchgate.net
5-AcetylthiadiazoleMulticomponent reactionThiadiazolyl-pyridine bohrium.com

Incorporation of this compound into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This compound and its derivatives can be valuable components in such reactions.

While direct participation of this compound in well-known MCRs like the Ugi or Passerini reaction is not extensively documented in the provided search results, derivatives of 1,2,3-thiadiazole have been utilized in MCRs. For instance, a one-pot Ugi four-component reaction (U-4CR) has been developed for the synthesis of 5-methyl substituted thiadiazole derivatives. mdpi.com This reaction involves an amine, an aldehyde, a thiadiazole derivative, and an isocyanide. mdpi.com This suggests that a suitably functionalized this compound could potentially be incorporated into such MCR sequences.

The synthesis of thiadiazolyl-pyridine derivatives through a multicomponent reaction of 5-acetylthiadiazole, an aldehyde, and ammonium acetate further illustrates the utility of thiadiazole scaffolds in MCRs. bohrium.com The bromine atom on a this compound could be retained during such a reaction, providing a handle for further diversification of the resulting complex heterocyclic system.

The general scheme for a Ugi-type reaction involving a thiadiazole component is as follows:

An amine and an aldehyde react to form an imine, which then reacts with the thiadiazole and an isocyanide to yield the final product. mdpi.com

Stereoselective Transformations and Chiral Derivatization Strategies

Information regarding stereoselective transformations and chiral derivatization strategies specifically employing this compound is limited in the provided search results. However, general principles of stereoselective synthesis can be applied to this scaffold.

Chiral derivatization can be achieved by reacting this compound with a chiral reagent. For example, a nucleophilic substitution reaction with a chiral amine would lead to a diastereomeric mixture of products that could potentially be separated. The separation of enantiomers or diastereomers can be accomplished using techniques like column chromatography on a chiral stationary phase or by recrystallization with an optically active acid or base. google.com

While not directly involving this compound, there are examples of stereoselective reactions in related heterocyclic systems. For instance, the intramolecular addition of tosylureas to allenes catalyzed by palladium or rhodium can proceed with high syn-/anti-diastereoselectivity to afford cyclic ureas. organic-chemistry.org This demonstrates that transition metal catalysis can be a powerful tool for controlling stereochemistry in the synthesis of heterocyclic compounds.

The development of stereoselective reactions involving 1,2,3-thiadiazoles is an emerging area of research. For example, an enantioselective synthesis of ring-fused spiroannulated 1,2,3-thiadiazole derivatives has been reported, highlighting the potential for creating chiral molecules based on this heterocyclic core. acs.org

Applications of 5 Bromo 1,2,3 Thiadiazole in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

5-Bromo-1,2,3-thiadiazole serves as a crucial intermediate in the creation of a wide array of complex organic molecules. The bromine atom at the 5-position is a key feature, acting as a leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups. For instance, it is a starting material in the synthesis of fused heterocyclic systems like imidazo[2,1-b] derpharmachemica.comnih.govresearchgate.netthiadiazoles. researchgate.net

The synthesis of these complex structures often involves multi-step processes. One common approach begins with the cyclization of thiosemicarbazide (B42300) to form a 2-amino-1,3,4-thiadiazole, which is then further reacted. researchgate.net A notable example is the Sandmeyer bromination of 5-amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester, which yields 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. nih.gov This bromo-intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl groups. nih.gov

Utilization in Scaffold Diversity Generation and Combinatorial Synthesis

The reactivity of this compound makes it a valuable tool for generating molecular diversity. The thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov By modifying the 5-position of the bromo-thiadiazole, a library of compounds with diverse functionalities can be created. This is a key principle in combinatorial chemistry, where the goal is to synthesize a large number of different but structurally related molecules for screening purposes.

The 1,2,3-dithiazole scaffold, a related heterocyclic system, has shown a broad range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. mdpi.com The synthetic accessibility of derivatives from precursors like this compound allows for the exploration of this chemical space to identify new therapeutic agents. mdpi.com

Precursor for Optoelectronic Materials and Functional Polymers

Thiadiazole-containing compounds are of significant interest in materials science due to their electron-withdrawing properties. This characteristic is crucial for the development of organic electronic materials. Benzo[1,2-d:4,5-d′]bis( derpharmachemica.comnih.govthiadiazole) (isoBBT) and its bromo derivatives are being explored as new electron-withdrawing building blocks for organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net The incorporation of bromine atoms into these structures enhances their electron-deficient nature, which in turn increases their reactivity in nucleophilic aromatic substitution and cross-coupling reactions. nih.govnih.gov

These bromo-thiadiazole derivatives serve as key intermediates for creating donor-acceptor type molecules, which are fundamental components of many organic electronic devices. researchgate.net The ability to selectively introduce aryl groups via reactions like the Suzuki-Miyaura and Stille cross-coupling allows for the fine-tuning of the electronic properties of the resulting materials. nih.govresearchgate.net

Integration into Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)

In the field of solar energy, thiadiazole-based organic dyes are used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.net These dyes typically have a donor-acceptor-π-spacer-acceptor (D-A-π-A) structure. The thiadiazole unit often acts as an electron acceptor. For example, D-A-π-A sensitizers have been synthesized where the donor moiety is attached to a derpharmachemica.comthiadiazolo[3,4-d]pyridazine internal acceptor. researchgate.net The performance of these dyes can be manipulated by altering the auxiliary acceptors and π-spacers. acs.org

Similarly, in OLED technology, thiadiazole derivatives are used to create emitter materials, particularly for deep-red and near-infrared light. researchgate.net The electron-accepting nature of the thiadiazole core is instrumental in designing molecules with specific energy levels (LUMO) required for efficient light emission. researchgate.netresearchgate.net Bromo-derivatives of benzofused thiadiazoles are important precursors in the synthesis of these dyes. mdpi.com

Building Blocks for Organic Field Effect Transistors (OFETs) and Other Device Components

The development of n-type organic field-effect transistors (OFETs) relies on small organic molecules with electron-accepting properties. researchgate.net Benzo[c] derpharmachemica.comthiadiazole and its derivatives are frequently used as electron-accepting building blocks in these materials. researchgate.net The ability to synthesize and functionalize thiadiazole systems, often starting from bromo-intermediates, is crucial for creating new materials for OFETs and other organic semiconductor-based devices. nih.govnih.gov

Ligand Design and Catalysis Involving Modified Thiadiazole Moieties

Thiadiazole derivatives can also function as ligands in coordination chemistry, forming complexes with various transition metals. Schiff base ligands derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been synthesized and characterized. chemrevlett.com The modification of the thiadiazole core, for instance through reactions involving a bromo-substituent, allows for the creation of ligands with tailored electronic and steric properties. These ligands can then be used to create metal complexes with potential applications in catalysis. For example, palladium-catalyzed reactions are extensively used to functionalize bromo-thiadiazoles, highlighting the interplay between the heterocyclic scaffold and transition metal catalysis. mdpi.com

Theoretical and Computational Investigations of 5 Bromo 1,2,3 Thiadiazole

Quantum Chemical Studies on Electronic Structure, Bonding, and Aromaticity

Quantum chemical methods are fundamental to understanding the molecular-level characteristics of 5-bromo-1,2,3-thiadiazole. These studies reveal the distribution of electrons, the nature of chemical bonds, and the degree of aromaticity, which collectively govern the molecule's stability and behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. acs.org For thiadiazole derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict geometric parameters. acs.orgnih.gov

The process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For the 1,2,3-thiadiazole (B1210528) ring, these calculations confirm its planar nature. acs.org The introduction of a bromine atom at the 5-position is expected to cause slight elongations in the adjacent C-Br and C-S bonds and minor alterations in the ring's internal angles due to steric and electronic effects. Calculations on related bromo-heterocyclic systems have shown that DFT accurately captures these structural perturbations. irjweb.com

Table 1. Typical Calculated Bond Lengths (Å) and Angles (°) for Thiadiazole Rings Using DFT. (Note: Data is illustrative, based on related thiadiazole structures.)
ParameterTypical ValueDescription
N-N1.358Bond length between the two adjacent nitrogen atoms in a 1,3,4-thiadiazole ring. nih.gov
C-S1.720 - 1.760Bond length for carbon-sulfur bonds within the heterocyclic ring.
C-N1.300 - 1.370Bond length for carbon-nitrogen bonds within the heterocyclic ring.
∠(N-N-S)~110°Internal bond angle of the thiadiazole ring.
∠(C-S-N)~90°Internal bond angle of the thiadiazole ring.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemlett.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). jchemlett.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.com

For this compound, the HOMO is expected to have significant electron density on the sulfur and nitrogen atoms, while the LUMO is distributed across the π-system of the ring. The presence of the electron-withdrawing bromine atom is predicted to lower the energies of both the HOMO and LUMO. nih.gov This effect generally increases the molecule's electron affinity, making it more susceptible to nucleophilic attack. nih.govresearchgate.net Quantum chemical calculations for various thiadiazole derivatives show that the distribution and energy of these orbitals are key determinants of their interaction with other chemical species. jchemlett.com

Table 2. Illustrative Frontier Orbital Energies (eV) for a Related Bromo-heterocycle.
CompoundE(HOMO)E(LUMO)Energy Gap (ΔE)
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione-6.2967-1.80964.4871
Data derived from a DFT study on a bromo-imidazole derivative, illustrating the typical values obtained from such calculations. irjweb.com

Computational Prediction of Reactivity, Regioselectivity, and Reaction Mechanisms

Computational models are invaluable for predicting how and where a molecule will react. By simulating reaction pathways, chemists can understand the factors that control reaction outcomes, such as regioselectivity, and design more efficient syntheses. rsc.orgnih.gov

To understand a chemical reaction mechanism, it is crucial to identify the transition states—the highest energy points along the reaction coordinate—and calculate their associated energy barriers. A lower energy barrier corresponds to a faster reaction rate. Computational methods can locate these transient structures and provide detailed information about their geometry and energy. For heterocycles like thiadiazoles, this is particularly useful for predicting the outcomes of ring-opening reactions or substitutions. For instance, modeling the nucleophilic attack on a related 1,2,3-dithiazole ring system allowed researchers to map the pathway and energy profile of the ring-opening process. researchgate.net A similar approach for this compound could elucidate its stability and predict its reactivity towards various nucleophiles, identifying the most likely sites of attack and the energy required for the reaction to proceed.

Reactions are typically carried out in a solvent, which can significantly influence molecular conformation and reactivity. Molecular Dynamics (MD) simulations model the explicit interactions between the solute (this compound) and surrounding solvent molecules over time. nih.gov These simulations provide insights into how the solvent stabilizes different conformations, transition states, or intermediates. For thiadiazole derivatives intended for biological applications, MD simulations are used to study their binding stability within protein active sites, analyzing parameters like root-mean-square deviation (RMSD) and hydrogen bond formation. nih.gov This analysis helps to understand how the molecule behaves in a complex, solvated environment, which is crucial for predicting its real-world chemical and biological activity.

In Silico Design of Novel Thiadiazole-Based Scaffolds and Derivatives

The insights gained from quantum chemical and molecular dynamics studies form the basis for in silico drug design. By understanding the structure-activity relationships (SAR) of the this compound scaffold, new derivatives can be computationally designed and screened for enhanced properties.

This process often involves:

Pharmacophore Modeling: Identifying the key electronic and steric features of the thiadiazole scaffold that are essential for a specific biological activity.

Virtual Screening: Computationally docking a large library of designed derivatives into the active site of a target protein (e.g., an enzyme or receptor) to predict their binding affinity. ajprd.com

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules to assess their drug-likeness.

Numerous studies have successfully employed these in silico methods to design novel thiadiazole derivatives with potential applications as anticancer, anticonvulsant, or antimicrobial agents. ajprd.comdntb.gov.uaresearchgate.netnih.gov The this compound core serves as a versatile starting point, where the bromine atom can be replaced or used as a handle for further chemical modification to optimize interactions with a biological target.

Comparative Computational Studies with Other Halogenated Heterocycles

Theoretical and computational investigations play a pivotal role in understanding the intrinsic properties of molecules, offering insights that complement experimental findings. In the realm of heterocyclic chemistry, comparative computational studies are particularly valuable for elucidating the effects of structural modifications, such as halogenation, on the electronic and geometric characteristics of a molecule. This section focuses on a comparative computational analysis of this compound and its related halogenated heterocyclic systems.

A pertinent case study involves the computational analysis of benzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) and its bromo derivatives, which provides a tangible example of the influence of bromine substitution on a system containing the 1,2,3-thiadiazole moiety. By examining the electronic properties of the non-brominated parent compound alongside its mono- and di-brominated analogues, the specific effects of the halogen atom can be delineated.

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Egap), and the electron affinity (EA) are crucial in these comparative studies. The HOMO energy is indicative of the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting propensity. The HOMO-LUMO gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Electron affinity, the energy released upon the addition of an electron, provides a measure of a molecule's ability to accept an electron.

In a study of benzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) and its bromo derivatives, it was observed that the introduction of bromine atoms significantly influences these electronic characteristics. nih.gov The bromine substituent, due to its electron-accepting nature, was found to notably increase the electron affinity of the molecule. nih.gov For instance, each bromine substitution resulted in an approximate 0.2 eV increase in the electron affinity. nih.gov

The table below summarizes the calculated electronic properties for benzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) and its bromo derivatives, illustrating the impact of bromination.

CompoundHOMO (eV)LUMO (eV)Egap (eV)EA (eV)
Benzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole)-7.22-1.096.131.09
4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole)-7.29-1.296.001.29
4,8-Dibromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole)-7.36-1.485.881.49

Data sourced from ab initio calculations. nih.gov

The data reveals a clear trend: as the number of bromine atoms increases, the HOMO and LUMO energy levels are stabilized (lowered in energy). Concurrently, the HOMO-LUMO gap decreases, suggesting an increase in the reactivity of the brominated species. This is consistent with the observed increase in electron affinity, which indicates a greater propensity to accept electrons. The incorporation of bromine atoms enhances the electron-deficient character of the benzo-bis-thiadiazole system. nih.gov

Furthermore, the distribution of the electrostatic potential on the molecular surface is another critical aspect explored in comparative computational studies. The electrostatic potential map provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. In the case of the bromo-substituted benzo-bis-thiadiazole, the electrostatic potential maps indicate that the nitrogen-bromine and nitrogen-sulfur interactions are significant in stabilizing the crystal packing. nih.gov

Future Research Directions and Challenges in 5 Bromo 1,2,3 Thiadiazole Chemistry

Development of More Atom-Economical and Stereoselective Synthetic Routes

A primary challenge in the broader application of 5-bromo-1,2,3-thiadiazole derivatives is the efficiency and environmental impact of their synthesis. Current synthetic strategies, while effective, often rely on multi-step procedures or harsh reagents, limiting their atom economy. mdpi.com

Future research must prioritize the development of streamlined synthetic pathways. One-pot reactions, which combine multiple synthetic steps without isolating intermediates, represent a promising avenue. nih.gov For instance, developing a one-pot method that starts from simple precursors and directly yields the this compound core would significantly enhance efficiency. Furthermore, moving away from toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are common in thiadiazole synthesis, towards greener alternatives is crucial. mdpi.comnih.gov

Stereoselectivity is another critical area for advancement. While stereoselective synthesis has been explored for related heterocycles like 1,2,5-thiadiazoline 1,1-dioxides, its application to the 1,2,3-thiadiazole (B1210528) system is less developed. nih.gov Future work should focus on introducing chiral centers into derivatives of this compound in a controlled manner. This could involve using chiral catalysts or reagents to guide the stereochemical outcome of reactions involving the thiadiazole ring or its substituents.

Table 1: Challenges and Future Directions in Synthesis
ChallengeProposed Research DirectionPotential Impact
Low Atom Economy in Current SynthesesDevelopment of one-pot and multicomponent reactions. nih.govnih.govReduced waste, lower cost, increased efficiency.
Use of Hazardous Reagents (e.g., POCl₃, SOCl₂)Investigation of milder, greener cyclization and bromination agents. mdpi.comnih.govImproved safety and environmental profile.
Lack of StereocontrolExploration of asymmetric catalysis and chiral auxiliaries for stereoselective functionalization. nih.govAccess to enantiopure thiadiazole derivatives for specialized applications.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of the 1,2,3-thiadiazole ring is often associated with its thermal or photochemical decomposition to release nitrogen gas, leading to highly reactive intermediates. e-bookshelf.de While this is a key feature, the full scope of its chemical behavior, especially when influenced by a 5-bromo substituent, remains to be explored.

Future investigations should aim to discover novel transformations that go beyond simple nucleophilic substitution of the bromine atom. researchgate.net The interplay between the bromine and the thiadiazole core could enable unique cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events. mdpi.com For example, a reaction initiated at the bromine site could be designed to induce a subsequent rearrangement or fragmentation of the thiadiazole ring in a controlled manner, leading to complex molecular architectures.

The bromo-substituent also serves as a versatile handle for cross-coupling reactions, which have been studied for related bromo-benzo-thiadiazoles. nih.govresearchgate.net A significant challenge is to expand the portfolio of cross-coupling partners and catalytic systems that are compatible with the potentially sensitive 1,2,3-thiadiazole ring, enabling the synthesis of a diverse library of derivatives.

Integration with Automation and High-Throughput Experimentation Platforms

Traditional chemical research, characterized by a one-by-one, trial-and-error approach to reaction optimization, is often slow and resource-intensive. seqens.comyoutube.com High-Throughput Experimentation (HTE), which utilizes multi-well plates and robotics to perform numerous reactions in parallel, offers a powerful solution to accelerate discovery. youtube.com

Integrating the synthesis and derivatization of this compound with HTE platforms is a key future direction. acs.org This would enable the rapid screening of a vast array of reaction conditions—including different catalysts, solvents, bases, and temperatures—to quickly identify optimal protocols for its synthesis and subsequent functionalization. seqens.comnih.gov HTE can be particularly valuable for tackling challenging cross-coupling reactions or for discovering entirely new transformations by randomly combining reagents. youtube.com

While the adoption of HTE in chemistry has been slower than in biology due to engineering challenges like handling volatile organic solvents and varied temperatures, recent advances are making these tools more accessible. seqens.com Applying this technology would significantly reduce the time required for routine synthesis and optimization, freeing up researchers to focus on more complex scientific problems. nih.gov

Table 2: Applications of HTE in this compound Chemistry
HTE ApplicationSpecific Goal for this compoundExpected Outcome
Reaction OptimizationRapidly screen catalysts, ligands, and solvents for cross-coupling reactions. youtube.comEfficient and high-yielding protocols for derivatization.
Discovery of Novel ReactionsScreen combinations of the thiadiazole with various reagents to uncover new reactivity. youtube.comIdentification of unprecedented chemical transformations.
Library SynthesisGenerate a large collection of diverse derivatives for screening in materials science. acs.orgnih.govAccelerated discovery of compounds with desired properties.

Expanding Non-Biological Applications in Advanced Materials Science and Catalysis

While thiadiazole derivatives have been extensively studied for their biological activities, their potential in materials science remains comparatively underexplored. mdpi.comnih.govisres.org The electron-withdrawing nature of the thiadiazole ring, combined with the synthetic versatility offered by the bromo-substituent, makes this compound an attractive building block for advanced materials. nih.gov

Future research should focus on incorporating this moiety into functional organic materials. For instance, benzo-bis-thiadiazole derivatives have been investigated as electron-withdrawing units in components for organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net Similarly, this compound could be used via cross-coupling reactions to construct conjugated polymers or small molecules with interesting electronic and photophysical properties.

Another area of potential is in catalysis. The nitrogen and sulfur atoms in the thiadiazole ring can act as ligands, coordinating to metal centers. isres.org By designing and synthesizing chiral ligands based on the this compound framework, it may be possible to develop novel catalysts for asymmetric synthesis.

Synergistic Experimental and Computational Approaches for Mechanistic Elucidation and Predictive Chemistry

The combination of experimental work with computational chemistry offers a powerful paradigm for modern chemical research. isres.orgrsc.org For this compound, a synergistic approach can provide deep insights that are difficult to obtain through experiments alone.

Computational tools, such as Density Functional Theory (DFT), can be used to model the structure and electronic properties of the molecule and its derivatives. rsc.orgrsc.org This can help rationalize observed reactivity and predict the outcomes of unknown reactions. For example, calculations can determine the electron density at different positions of the ring, predicting the most likely sites for electrophilic or nucleophilic attack. nih.gov

A significant challenge in 1,2,3-thiadiazole chemistry is understanding the complex mechanisms of its thermal and photochemical rearrangements. e-bookshelf.de Synergistic studies, where experimental observations are explained and supported by high-level computational modeling, can elucidate these intricate reaction pathways. This deeper mechanistic understanding is crucial for controlling reaction outcomes and designing more efficient synthetic strategies. Furthermore, the large datasets generated by HTE are highly suitable for training machine learning algorithms, which can boost the exploration of chemical space by proposing novel reactions and molecular structures. youtube.com

Q & A

Q. What are the primary synthetic routes for preparing 5-bromo-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves electrophilic bromination of precursor thiadiazole derivatives. For example, 4-methyl-1,2,3-thiadiazole can be brominated using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key parameters affecting yield include:
  • Temperature : Optimal bromination occurs at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Catalyst : Lewis acids (e.g., FeCl₃) may accelerate electrophilic substitution.
    For benzothiadiazole analogs, bromination of 1,2,3-benzothiadiazole derivatives with SOCl₂ and H₂SO₄ under reflux yields 5-bromo-substituted products .

Q. How does the bromine substituent in this compound affect its electronic properties and reactivity?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group , polarizing the thiadiazole ring and enhancing reactivity in cross-coupling reactions (e.g., Suzuki, Stille). This facilitates:
  • Nucleophilic aromatic substitution : Bromine is a good leaving group for C–N or C–C bond formation.
  • Charge transport modulation : In organic electronics, bromine increases electron affinity, improving performance in OLEDs and organic photovoltaics .
    Comparative studies with non-brominated analogs show a 0.3–0.5 eV reduction in LUMO energy levels due to bromine’s inductive effect.

Q. What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies proton environments near the bromine atom (e.g., deshielding effects).
  • ¹³C NMR : Confirms substitution patterns via carbon chemical shifts (e.g., C-Br at ~110 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolves bond lengths and angles, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions to synthesize functionalized derivatives?

  • Methodological Answer : Palladium-catalyzed cross-coupling is widely used. For example:
  • Buchwald-Hartwig amination : Reacting this compound with aryl amines yields N-aryl derivatives.
  • Suzuki-Miyaura coupling : Boronic acids couple at the bromine site to form biaryl systems.
    Optimization involves:
  • Catalyst screening : Pd(OAc)₂ or PdCl₂(dppf) at 1–5 mol% loading .
  • Solvent selection : Toluene or THF at 80–110°C for 12–24 hours.
  • Additives : K₂CO₃ or Cs₂CO₃ as bases improve yields to >80% .

Q. What strategies are employed to evaluate the bioactivity of this compound derivatives against microbial or cancer cell lines?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., methyl, phenyl) to enhance potency. For example, 4-methyl substitution boosts antimicrobial activity by 40% compared to non-methylated analogs .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in:
  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous), or cell culture media.
  • Structural analogs : Bioactivity can vary significantly with minor substitutions (e.g., 5-bromo vs. 5-fluoro derivatives) .
    Mitigation strategies:
  • Standardized protocols : Use common cell lines and controls (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Compare data across studies using computational tools (e.g., molecular docking to predict target binding) .

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